4-(2-methoxyphenyl)-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis and Chemical Biology
The indole moiety is a cornerstone in the development of therapeutic agents, engaging in various biological activities that make it a crucial component in drug discovery. semanticscholar.orgbohrium.com The versatility of the indole scaffold allows for its incorporation into a multitude of pharmacologically active molecules targeting a wide range of diseases. semanticscholar.org This structural framework is considered a "privileged structure" in medicinal chemistry, capable of binding to numerous receptors with high affinity. nih.govmdpi.com
The development of new synthetic methods for creating indole derivatives remains a key focus in organic synthesis. researchgate.net These methods, ranging from classical approaches like the Fischer and Reissert indole syntheses to modern metal-catalyzed reactions and C-H activation processes, have expanded the toolbox for chemists to construct complex indole architectures with high efficiency and selectivity. researchgate.netsemanticscholar.org The ability to functionalize the indole ring at various positions is critical for modulating the biological and chemical properties of these compounds. semanticscholar.org
In chemical biology, indole derivatives are instrumental. They are found in many natural products and pharmaceuticals, and their structural versatility allows them to interact with a wide array of biological targets. nih.govnih.gov For instance, indole-containing compounds have been developed as anticancer agents, antimicrobials, anti-inflammatories, and treatments for neurodegenerative diseases. nih.govbohrium.com The ability of indole derivatives to mimic the structure of the amino acid tryptophan allows them to participate in various biological processes.
Contextualization of Aryl-Substituted Indoles in Academic Investigations
Aryl-substituted indoles are a specific class of indole derivatives that have garnered significant attention in academic research. The introduction of an aryl group onto the indole scaffold can significantly influence the compound's electronic properties, conformation, and biological activity. This has led to the development of numerous synthetic strategies for their preparation, including palladium- or rhodium-mediated methodologies and selective electrophilic substitutions. nih.gov
The position of the aryl substituent on the indole ring, as well as the substitution pattern on the aryl ring itself, are critical factors that researchers investigate to establish structure-activity relationships (SAR). For example, studies on 2-aryl-1H-indoles as efflux pump inhibitors in Staphylococcus aureus have demonstrated that the position of substituents on the aryl ring can significantly impact potency. nih.gov Similarly, research into 2-aryl-1H-indole-3-carbaldehydes has shown that lipophilic substituents on both the indole and aryl rings can lead to potent antitumor activity. researchgate.net
Theoretical studies, such as those using ab initio methods, have been employed to understand the photophysical processes of 2-aryl substituted indoles, revealing insights into their fluorescence properties and intramolecular charge transfer. researchgate.networldscientific.com These computational approaches complement experimental work and aid in the rational design of new aryl-substituted indole derivatives with desired properties.
Research Trajectory and Future Directions for 4-(2-Methoxyphenyl)-1H-indole Derivatives
While specific research on this compound is not as extensively documented in the provided search results as for other isomers, the existing literature on related compounds allows for extrapolation of potential research trajectories. The future of research on derivatives of this compound is likely to focus on several key areas:
Medicinal Chemistry: Given the broad biological activities of indole derivatives, future work will likely involve the synthesis and evaluation of novel this compound derivatives as potential therapeutic agents. nih.govbohrium.com This could include screening for anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. bohrium.com The methoxy (B1213986) group's position on the phenyl ring is known to influence biological activity, making this a key point of investigation. mdpi.com
Organic Synthesis: The development of more efficient and selective synthetic methods for the preparation of 4-substituted indoles, including this compound, will continue to be an important area of research. researchgate.net This may involve the use of novel catalysts and green chemistry approaches to improve yields and reduce environmental impact. researchgate.net
Materials Science: The electronic properties of aryl-substituted indoles make them potential candidates for applications in materials science, such as in the development of organic electronics. evitachem.com Future research may explore the incorporation of this compound derivatives into polymers or other materials to harness their unique properties.
Table 1: Key Research Areas and Potential Applications of this compound Derivatives
| Research Area | Potential Applications | Key Focus |
| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory, Neuroprotective agents | Synthesis and biological evaluation of novel derivatives, Structure-Activity Relationship (SAR) studies. |
| Organic Synthesis | Development of new drugs and materials | Efficient and selective synthetic methodologies, Green chemistry approaches. |
| Materials Science | Organic electronics, Functional materials | Investigation of electronic and photophysical properties, Incorporation into polymers. |
Structure
3D Structure
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-1H-indole |
InChI |
InChI=1S/C15H13NO/c1-17-15-8-3-2-5-13(15)11-6-4-7-14-12(11)9-10-16-14/h2-10,16H,1H3 |
InChI Key |
YHFJGMLKQZVLFD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=C3C=CNC3=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 2 Methoxyphenyl 1h Indole
Retrosynthetic Analysis for the Construction of 4-(2-Methoxyphenyl)-1H-indole
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, readily available precursors through a series of logical "disconnections". wikipedia.orgslideshare.neticj-e.orgamazonaws.com For this compound, two primary retrosynthetic strategies can be envisioned, focusing on either the formation of the indole (B1671886) core or the installation of the aryl substituent.
Strategy A: C4-Aryl Bond Disconnection
The most direct disconnection is the C4-C(aryl) bond. This approach simplifies the target molecule into an indole core functionalized at the C4 position and a 2-methoxyphenyl component. This strategy leads to two potential synthetic pathways:
Path A1: An indole bearing a leaving group at C4 (e.g., a halogen like Br or I) is coupled with a 2-methoxyphenyl organometallic reagent, such as (2-methoxyphenyl)boronic acid, via a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling).
Path A2: A C4-unfunctionalized indole undergoes a direct C-H activation/arylation reaction with a suitable 2-methoxyphenylating agent, such as 2-iodoanisole (B129775) or 2-bromoanisole. This modern approach offers greater atom economy but presents challenges in controlling regioselectivity. nih.govresearchgate.net
Strategy B: Indole Ring Disconnection
This approach involves disconnecting the bonds that form the indole ring itself, after the C4-aryl bond is conceptually in place.
Fischer Indole Synthesis: Disconnecting the N1-C2 and C3-C3a bonds leads to a 3-(2-methoxyphenyl)phenylhydrazine and a two-carbon aldehyde or ketone equivalent (e.g., acetaldehyde (B116499) or pyruvic acid). byjus.comwikipedia.org A significant challenge here is the regioselectivity of the cyclization, as a meta-substituted phenylhydrazine (B124118) can potentially yield both 4- and 6-substituted indoles. quimicaorganica.org
Palladium-Catalyzed Annulation (e.g., Larock Synthesis): Disconnecting the indole ring via a Larock-type pathway points to a starting material like N-substituted-2-alkynyl-3-(2-methoxyphenyl)aniline, which would undergo intramolecular cyclization. A more practical variant would involve the coupling of a simpler o-alkynylaniline with a 2-methoxyphenyl halide. rsc.orgresearchgate.netmdpi.com
These strategies highlight the principal avenues for synthesis: either building the indole ring first and then adding the aryl group, or constructing the aryl-substituted benzene (B151609) ring precursor and then forming the fused pyrrole (B145914) ring.
Classical and Modern Synthetic Approaches to the Indole Core Bearing Aryl Substituents
The construction of the indole scaffold is a well-developed field, with numerous named reactions. When the target is an aryl-substituted indole, these classical methods can be adapted, and modern catalytic approaches often provide superior efficiency and scope.
Applications of Fischer Indole Synthesis in Indole Functionalization
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for indole synthesis. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. byjus.com
The mechanism proceeds through several key steps:
Formation of the arylhydrazone.
Tautomerization to an enamine intermediate.
A organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement (the key bond-forming step).
Rearomatization and subsequent cyclization.
Elimination of ammonia (B1221849) to yield the final indole product. wikipedia.org
For the synthesis of a 4-arylindole like this compound, the starting material would be 3-(2-methoxyphenyl)phenylhydrazine. However, the cyclization of meta-substituted phenylhydrazones often leads to a mixture of 4- and 6-substituted indole regioisomers. The regiochemical outcome is influenced by the nature of the substituent and the reaction conditions. quimicaorganica.org Electron-donating groups tend to favor the formation of the 6-substituted isomer, while electron-withdrawing groups can lead to mixtures or favor the 4-substituted product. quimicaorganica.orgnih.gov Specific acid catalysts and conditions can be optimized to enhance the yield of the desired 4-substituted isomer. nih.gov
Palladium-Catalyzed Coupling Reactions for Indole Construction
Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles. These methods often proceed under milder conditions and with greater functional group tolerance than classical approaches. Several palladium-catalyzed strategies are suitable for constructing aryl-substituted indoles.
One of the most prominent methods is the Larock indole synthesis , which involves the palladium-catalyzed annulation of ortho-alkynylanilines with aryl halides. rsc.orgresearchgate.net This reaction allows for the direct incorporation of the aryl substituent at the C2 or C3 position. To synthesize a 4-arylindole, one would need to start with an appropriately substituted aniline (B41778) precursor.
Other palladium-catalyzed methods include:
Heck Cyclization: Intramolecular cyclization of ortho-halo-N-allylanilines or vinylanilines. organic-chemistry.org
Buchwald-Hartwig Amination: Palladium-catalyzed N-arylation to form an aniline derivative, followed by a separate cyclization step to form the indole ring. wikipedia.org
Reductive Cyclization: Palladium-catalyzed reductive carbonylation of ortho-nitrostyrenes or related precursors.
These methods provide versatile pathways to complex indoles, often allowing for the introduction of multiple substituents in a controlled manner. mdpi.comacs.org
| Method | Key Precursors | Catalyst System (Typical) | Position of Arylation | Reference |
| Larock Annulation | o-Alkynylaniline, Aryl Halide | Pd(OAc)₂, PPh₃ | C2, C3 | rsc.org, researchgate.net |
| Cacchi Reaction | N-Sulfonyl-2-alkynylanilide, Aryl Boronic Acid | Pd(0) catalyst | C2, C3 | mdpi.com |
| Heck Cyclization | o-Halo-N-vinylaniline | Pd(OAc)₂, Ligand (e.g., phosphine) | C2 | organic-chemistry.org |
| Buchwald Modification of Fischer Synthesis | Aryl Bromide, Hydrazone | Pd(dba)₂, BINAP | Forms N-Arylhydrazone intermediate | wikipedia.org |
Multicomponent Reaction Strategies for Indole Synthesis
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. researchgate.net MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules. researchgate.netbeilstein-journals.orgtandfonline.com
Several MCRs have been developed for the synthesis of functionalized indoles. For example, a four-component reaction starting from ortho-haloanilines, terminal alkynes, an iodine source (like N-iodosuccinimide), and an alkyl halide can produce highly substituted indoles in a one-pot sequence. beilstein-journals.org While many MCRs lead to C2 or C3 functionalization, careful design of the starting components can allow for the synthesis of more complex substitution patterns. tandfonline.comconsensus.app A sequential three-component reaction involving indoles, aldehydes, and various nucleophiles has also been developed to afford diverse 3-substituted indole derivatives. tandfonline.com
Regioselective Introduction of the 2-Methoxyphenyl Moiety at the Indole C-4 Position
Attaching a substituent selectively at the C4 position of a pre-formed indole ring is a significant synthetic challenge. The C-H bonds of the benzenoid ring (C4-C7) are less reactive towards electrophilic substitution than the C3 and C2 positions of the pyrrole ring. semanticscholar.org Modern synthetic chemistry has overcome this challenge primarily through transition-metal-catalyzed C-H activation. nih.gov
Directed C-H Arylation: This strategy involves the use of a directing group (DG) covalently attached to the indole, typically at the N1 or C3 position. The directing group coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, or Copper) and positions it in close proximity to the C4-H bond, facilitating selective cleavage and subsequent arylation. nih.govnih.gov
N1-Directing Groups: Groups such as P(O)tBu₂ can direct functionalization to the C7 position. nih.gov
C3-Directing Groups: A removable pivaloyl group at the C3 position has been shown to be highly effective for directing palladium-catalyzed arylation specifically to the C4 position with aryl iodides. nih.govresearchgate.net Similarly, a weakly coordinating trifluoroacetyl group can direct rhodium-catalyzed C4-functionalization. rsc.org
An efficient rhodium-catalyzed method for direct C-H functionalization at the C4 position of unprotected indoles has also been developed, highlighting the progress in catalyst design that can obviate the need for directing groups in some cases. acs.org
| Catalyst System | Directing Group (Position) | Arylating Agent | Key Features | Reference(s) |
| Pd(PPh₃)₂Cl₂, Ag₂O, DBU | Pivaloyl (C3) | Aryl Iodide | High regioselectivity for C4, removable DG. | nih.gov, researchgate.net |
| Rh(III) catalyst | COCF₃ (N1) | Maleimides | Weakly coordinating DG, switchable reactivity. | rsc.org |
| Rh(III) catalyst | None (on unprotected indole) | Alkenes | Direct functionalization without a DG. | acs.org |
| BBr₃ (metal-free) | Pivaloyl (C3) | N/A (Borylation) | Metal-free borylation at C4, allows for subsequent cross-coupling. | nih.gov |
Derivatization and Functionalization Strategies for the this compound Nucleus
Once the this compound core is synthesized, it can be further modified to explore its chemical space and generate analogues. The reactivity of the indole nucleus allows for functionalization at several positions. researchgate.net
N-H Functionalization: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base to become nucleophilic. This allows for a variety of N-functionalization reactions:
N-Alkylation: Reaction with alkyl halides or other alkylating agents under basic conditions. organic-chemistry.org
N-Arylation: Copper or palladium-catalyzed coupling reactions (e.g., Ullmann condensation, Buchwald-Hartwig amination) with aryl halides.
N-Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, which can also serve as protecting groups.
C3-Position Functionalization (Electrophilic Substitution): The C3 position is the most nucleophilic carbon and is highly reactive towards electrophiles. semanticscholar.orgquimicaorganica.orgic.ac.uk
Vilsmeier-Haack Reaction: Introduces a formyl group at C3 using phosphoryl chloride and DMF. quimicaorganica.org
Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine yields a "gramine" derivative, which is a versatile synthetic intermediate. quimicaorganica.org
Friedel-Crafts Acylation: Introduces an acyl group at C3 using an acyl chloride and a Lewis acid catalyst.
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) selectively halogenates the C3 position.
C2-Position Functionalization: While less reactive than C3, the C2 position can be functionalized. If the C3 position is blocked, electrophilic substitution may occur at C2. A more common method is directed ortho-metalation, where a directing group on the N1 position (e.g., pivaloyl, carbamoyl) directs lithiation to the C2 position, which can then be trapped with an electrophile. acs.org
Functionalization of the Benzenoid Rings: Electrophilic aromatic substitution on the indole's benzene ring or the 2-methoxyphenyl ring is also possible but typically requires harsher conditions. The regioselectivity of such reactions would be governed by the combined directing effects of the existing substituents (the pyrrole ring and the methoxy (B1213986) group).
Transformations at the Indole Nitrogen (N-1)
The nitrogen atom of the indole ring (N-1) is a common site for functionalization, allowing for the introduction of various substituents that can modulate the molecule's properties. Key transformations at this position include N-alkylation and N-acylation.
N-Alkylation: The introduction of alkyl groups onto the indole nitrogen is a fundamental transformation. While direct N-alkylation of this compound has not been extensively documented in dedicated studies, general methods for indole N-alkylation are well-established and applicable. These reactions typically involve the deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkyl halide. For instance, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is a common choice for generating the indolide anion, which then acts as a nucleophile. nih.gov The choice of the alkylating agent can range from simple alkyl halides to more complex functionalized chains. A study on N-phenylindole derivatives as Pks13 inhibitors demonstrated the N-alkylation of a similar indole scaffold with methyl and isopropyl groups, showcasing the feasibility of this modification.
N-Acylation: The attachment of an acyl group to the indole nitrogen serves not only to introduce a new functional group but also as a protective strategy for the indole ring. N-acylated indoles are prevalent in numerous pharmaceuticals and natural products. nih.gov General protocols for N-acylation often employ acyl chlorides or anhydrides in the presence of a base. nih.gov A chemoselective method for the N-acylation of indoles using thioesters as the acyl source in the presence of cesium carbonate has been reported, offering a milder alternative to traditional methods. nih.gov This approach provides a viable route for the synthesis of N-acyl derivatives of this compound.
Table 1: Transformations at the Indole Nitrogen (N-1) of 4-Aryl-1H-indoles
| Transformation | Reagents and Conditions | Product Type | General Applicability |
|---|---|---|---|
| N-Alkylation | 1. Base (e.g., NaH, K2CO3) in aprotic solvent (e.g., THF, DMF) 2. Alkyl halide (e.g., CH3I, (CH3)2CHI) | 1-Alkyl-4-aryl-1H-indoles | Widely applicable to various indoles, including those with aryl substituents at the 4-position. |
| N-Acylation | Acyl chloride or anhydride (B1165640) with a base (e.g., pyridine, triethylamine) or Thioester with Cs2CO3 in xylene | 1-Acyl-4-aryl-1H-indoles | General method for the protection and functionalization of the indole nitrogen. |
Modifications and Substitutions on the Phenyl Ring
The 2-methoxyphenyl substituent at the 4-position of the indole offers another avenue for structural diversification through electrophilic substitution reactions on the phenyl ring.
Halogenation and Nitration: Electrophilic aromatic substitution reactions, such as halogenation and nitration, are standard methods for introducing functional groups onto aromatic rings. The methoxy group is an ortho-, para-directing activator, which would direct incoming electrophiles to the positions ortho and para to it on the phenyl ring of this compound. For instance, nitration of methoxy-substituted aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. A procedure for the nitration of 4-methoxybenzaldehyde (B44291) has been described, which could be adapted for the nitration of the phenyl ring in this compound. Iodine-catalyzed electrophilic substitution of indoles has also been reported as a method for the introduction of iodine, which can then be further functionalized. beilstein-journals.orgnih.gov
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are powerful tools for the formation of carbon-carbon bonds on aromatic rings. These reactions typically employ a Lewis acid catalyst, such as aluminum chloride, to generate a carbocation or an acylium ion, which then attacks the electron-rich phenyl ring. The activated nature of the methoxy-substituted phenyl ring in this compound would make it susceptible to such electrophilic attacks, primarily at the positions ortho and para to the methoxy group.
Table 2: Modifications and Substitutions on the Phenyl Ring
| Transformation | Typical Reagents | Expected Position of Substitution | Product Type |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | Ortho/para to the methoxy group | Nitro-substituted phenyl indoles |
| Halogenation | Br2/FeBr3 or I2/oxidizing agent | Ortho/para to the methoxy group | Halo-substituted phenyl indoles |
| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | Ortho/para to the methoxy group | Acyl-substituted phenyl indoles |
Chemical Modifications of the Methoxy Group
The methoxy group itself can be a target for chemical transformation, with demethylation to the corresponding phenol (B47542) being the most common modification. This transformation is valuable as it unmasks a reactive hydroxyl group that can be used for further functionalization.
Demethylation: Several reagents are known to cleave aryl methyl ethers. Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose, typically employed in a stoichiometric amount in a chlorinated solvent at low temperatures. mdma.chnih.govcommonorganicchemistry.com The mechanism involves the formation of a complex between the boron atom and the ether oxygen, followed by the cleavage of the methyl-oxygen bond. nih.gov
Another effective method for demethylation is the use of molten pyridinium (B92312) hydrochloride. mdma.chresearchgate.net This reagent is particularly useful for large-scale synthesis due to its low cost and the solvent-free reaction conditions. mdma.chresearchgate.net A study on the multikilogram scale demethylation of 4-methoxyphenylbutyric acid using this method highlights its industrial applicability. mdma.ch The reaction proceeds by heating the substrate with an excess of pyridinium hydrochloride at high temperatures. mdma.chresearchgate.netmdma.ch
Table 3: Chemical Modifications of the Methoxy Group
| Transformation | Reagents and Conditions | Product | Key Features |
|---|---|---|---|
| Demethylation | Boron tribromide (BBr3) in CH2Cl2, low temperature to room temperature | 4-(2-Hydroxyphenyl)-1H-indole | High efficiency, but the reagent is corrosive and moisture-sensitive. |
| Demethylation | Molten Pyridinium Hydrochloride, high temperature (e.g., 180-210 °C) | 4-(2-Hydroxyphenyl)-1H-indole | Cost-effective, solvent-free, and suitable for large-scale synthesis. mdma.chresearchgate.net |
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Computational Chemistry and Theoretical Investigations of 4 2 Methoxyphenyl 1h Indole
Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool in medicinal and chemical sciences. jmchemsci.com Calculations using DFT, often with the B3LYP method and a 6-311G basis set, allow for the determination of a molecule's structural and electronic properties. jmchemsci.com
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-(2-methoxyphenyl)-1H-indole, this process involves calculating the molecule's energy at various conformations to identify the global minimum. This optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule, including the distribution of electrons and molecular orbitals, is also determined. nih.gov These calculations reveal how the indole (B1671886) and methoxyphenyl rings influence each other electronically. The accuracy of DFT methods in predicting these parameters is generally high, showing good agreement with experimental data where available. nih.govmdpi.com
Table 1: Calculated Geometric Parameters for this compound
This table represents typical parameters obtained from DFT-based geometry optimization. Specific values for this compound would require dedicated computational analysis.
| Parameter | Description | Typical Value Range (Å or °) |
|---|---|---|
| C-C (Aromatic) | Bond length within the benzene (B151609) or indole rings | 1.38 - 1.41 Å |
| C-N (Indole) | Bond length of the carbon-nitrogen bond in the indole ring | ~1.37 Å |
| C-O (Methoxy) | Bond length of the carbon-oxygen bond in the methoxy (B1213986) group | ~1.36 Å |
| C-C (Inter-ring) | Bond length of the single bond connecting the two rings | ~1.48 Å |
| C-N-C (Indole) | Bond angle within the pyrrole (B145914) part of the indole ring | ~108° |
| C-C-O (Methoxy) | Bond angle of the methoxy group attached to the phenyl ring | ~117° |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ossila.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org This analysis helps in predicting how this compound might participate in chemical reactions, as the charge transfer that occurs within the molecule can be clearly shown by the calculated HOMO and LUMO energies. malayajournal.org The distribution of these orbitals across the molecular structure indicates the likely sites for nucleophilic and electrophilic attacks. youtube.com
Table 2: Frontier Molecular Orbital Energies
This table illustrates the type of data generated from an FMO analysis. The values are representative and not specific to this molecule.
| Orbital | Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | -5.5 to -6.5 | Electron Donor |
| LUMO | -1.0 to -2.0 | Electron Acceptor |
| Energy Gap (ΔE) | 3.5 to 5.5 | Indicator of Chemical Stability |
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, based on the optimized geometry, produce a set of harmonic vibrational frequencies corresponding to specific molecular motions (stretching, bending, etc.). ijrar.orgnih.gov
To improve the correlation with experimental data, calculated frequencies are often scaled using a specific scaling factor to account for anharmonicity and limitations of the theoretical method. nih.govresearchgate.net A Potential Energy Distribution (PED) analysis is also employed to provide a detailed assignment of each vibrational mode, clarifying the contribution of different functional groups to a specific spectral band. researchgate.net For this compound, this would involve identifying characteristic vibrations such as the N-H stretch of the indole ring, C-H aromatic stretches, and C-O stretching of the methoxy group. ijrar.org
Table 3: Selected Vibrational Frequencies and Assignments
This table shows representative vibrational modes and their typical frequency ranges. A full analysis would require specific calculations correlated with experimental spectra.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | ~3400-3500 | ~3450 | N-H stretching |
| ν(C-H) aromatic | ~3000-3100 | ~3050 | Aromatic C-H stretching |
| ν(C-H) methyl | ~2900-2980 | ~2950 | CH₃ stretching |
| ν(C=C) aromatic | ~1500-1600 | ~1580 | Aromatic ring stretching |
| ν(C-O) stretch | ~1240-1260 | ~1250 | Asymmetric C-O-C stretching |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. malayajournal.orgchemrxiv.org The MEP map is color-coded to indicate different electrostatic potential values.
Typically, regions of negative potential (shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential concentrated around the nitrogen atom of the indole ring and the oxygen atom of the methoxy group due to their lone pairs of electrons. Positive potentials would be expected around the hydrogen atoms, particularly the N-H proton.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While DFT calculations provide information on a static, optimized structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a simulated environment (e.g., in a solvent). dntb.gov.ua
For a flexible molecule like this compound, a key application of MD is the exploration of its conformational space. The primary degree of freedom is the rotation around the single bond connecting the indole and methoxyphenyl rings. MD simulations can track the dihedral angle between these two rings over time, revealing the most stable or preferred conformations and the energy barriers between them.
Assessment of Ligand-Protein Complex Stability
The stability of a ligand-protein complex is a critical determinant of a drug's efficacy and duration of action. Molecular dynamics (MD) simulations are a primary tool used to assess this stability over time. nih.gov These simulations model the motion of every atom in the complex, providing a dynamic view of how the ligand, such as this compound, settles into the binding pocket and how the protein structure adapts in response. nih.gov
Key metrics are analyzed from MD trajectories to quantify stability. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is calculated to measure the average change in atomic positions from an initial reference structure. A stable complex is typically characterized by an RMSD value that reaches a plateau, indicating that the complex has reached equilibrium and is not undergoing significant conformational changes. Conversely, a continuously increasing RMSD may suggest an unstable binding mode.
Another important metric is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of specific regions of the protein. Analysis of RMSF can reveal which parts of the protein, particularly amino acid residues in the binding site, become more or less rigid upon the binding of the indole derivative. The number and occupancy of intermolecular hydrogen bonds formed between the ligand and the protein over the simulation period are also tallied. Persistent hydrogen bonds are a strong indicator of a stable and specific interaction. frontiersin.org
These analyses collectively help to build a detailed picture of the dynamic behavior of the ligand-protein complex, validating the binding modes predicted by initial docking studies and confirming the stability of the interaction. nih.gov
Binding Free Energy Calculations (e.g., MM-PBSA, MM-GBSA)
To provide a more quantitative prediction of binding affinity, computational chemists employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). nih.govelsevierpure.com These "end-point" methods calculate the binding free energy (ΔG_bind) by estimating the difference in free energy between the ligand-protein complex and the unbound state of the protein and ligand in a solvent. nih.govchemisgroup.us
The binding free energy is typically decomposed into several components, as shown in the equation:
ΔG_bind = ΔE_MM + ΔG_solv
Where:
ΔE_MM is the change in molecular mechanics energy in the gas phase, which includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions.
ΔG_solv is the solvation free energy, which is further divided into polar (ΔG_pol) and non-polar (ΔG_nonpol) components.
The MM-PBSA and MM-GBSA methods differ primarily in how they calculate the polar solvation term. nih.gov These calculations provide not only a final binding energy value but also insight into the primary forces driving the interaction. For instance, a large negative value for ΔE_vdW and ΔG_nonpol suggests that hydrophobic interactions are key to binding, while a significant ΔE_elec points to the importance of electrostatic forces. frontiersin.org
| Energy Component | Description | Typical Contribution for Indole Derivatives |
| ΔE_vdW (van der Waals) | Energy from non-bonded atomic packing and dispersion forces. | Favorable (Negative) |
| ΔE_elec (Electrostatic) | Energy from the interaction of atomic charges. | Favorable (Negative) |
| ΔG_pol (Polar Solvation) | Energy cost of moving the complex from a vacuum to a polar solvent (water). | Unfavorable (Positive) |
| ΔG_nonpol (Non-polar Solvation) | Energy gained from hydrophobic effects and solvent surface tension. | Favorable (Negative) |
| ΔG_bind (Total Binding Free Energy) | The sum of all components, predicting binding affinity. | Favorable (Negative) |
This table represents a generalized breakdown of energy contributions for druglike molecules binding to protein targets as determined by MM-PBSA/GBSA calculations.
Molecular Docking Studies for Predictive Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.com It is widely used to predict how ligands like this compound might interact with a biological target at the atomic level.
Prediction of Binding Modes and Interaction Sites with Biological Targets
Docking algorithms systematically search for possible binding poses of a ligand within the active site of a target protein, scoring each pose based on a function that estimates the binding affinity. jocpr.com For indole derivatives, these studies often reveal that the planar indole ring engages in hydrophobic and π-π stacking interactions, while substituents, such as the 2-methoxyphenyl group, explore specific sub-pockets.
For example, in studies of similar methoxyphenyl-indole derivatives targeting the enzyme ALOX15, docking predicted a binding mode where the methoxy group is positioned within a specific region of the binding pocket. mdpi.com The orientation of the molecule is critical, with different poses leading to varied interactions and biological activities. mdpi.com Such predictions are invaluable for understanding structure-activity relationships (SAR) and for guiding the design of new analogs with improved potency and selectivity.
Identification of Key Amino Acid Residues Involved in Molecular Recognition
A crucial output of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. nih.gov These interactions are fundamental to molecular recognition and binding affinity. For indole derivatives, common interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (e.g., the indole N-H) and residues like serine, threonine, or the peptide backbone.
Hydrophobic Interactions: Involving the aromatic rings of the indole and methoxyphenyl groups with non-polar residues such as leucine, isoleucine, and valine.
π-π Stacking: An interaction between the indole's aromatic system and the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.
Salt Bridges: If the ligand is protonated, it can form strong electrostatic interactions with negatively charged residues like aspartate or glutamate. nih.gov
In a study on a substituted 5-(4-methoxyphenyl)-1H-indole, the carboxylate group of the substrate was found to form hydrogen bonds with Arg405 and Asn152, highlighting their importance in the binding event. mdpi.com
| Interaction Type | Potential Ligand Moiety | Key Amino Acid Residues |
| Hydrogen Bonding | Indole N-H, Methoxy Oxygen | Ser, Thr, His, Asn, Gln, Asp, Glu |
| Hydrophobic | Indole Ring, Phenyl Ring | Leu, Ile, Val, Ala, Met |
| π-π Stacking | Indole Ring, Phenyl Ring | Phe, Tyr, Trp |
| Electrostatic | Protonated Nitrogen (if applicable) | Asp, Glu |
This table summarizes common interactions between indole derivatives and protein binding sites.
Investigation of Allosteric and Orthosteric Binding Mechanisms through Docking
Computational docking can also be employed to investigate whether a compound binds at the primary, functional site of a protein (the orthosteric site) or at a secondary, regulatory site (an allosteric site). nih.gov Orthosteric ligands typically compete with the natural substrate, while allosteric modulators alter the protein's conformation to enhance or inhibit its activity. pitt.edu
By performing docking calculations across the entire protein surface (blind docking) or at known allosteric sites, researchers can generate hypotheses about a compound's mechanism of action. sciety.org If this compound consistently docks with a high score at a site distinct from the known active site, it may suggest a potential allosteric mechanism. This is a significant area of research, as allosteric drugs can offer higher specificity and a better safety profile compared to traditional orthosteric inhibitors. nih.gov
Pharmacophore Modeling and Virtual Screening Applications for Indole Derivatives
Pharmacophore modeling is a powerful technique in computational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov For a series of active indole derivatives, a pharmacophore model might consist of features like a hydrogen bond donor (from the indole N-H), one or more aromatic rings, and a hydrophobic feature. figshare.com
This model serves as a 3D query to rapidly screen large databases containing millions of compounds in a process called virtual screening. nih.govnih.gov The goal is to identify novel chemical scaffolds that match the pharmacophore and are therefore likely to be active. This approach is significantly faster and less expensive than experimentally testing every compound in a library. mdpi.com
The process typically involves:
Model Generation: Creating a pharmacophore model based on the structures of known active ligands or the ligand-binding site of the target protein. mdpi.com
Database Screening: Using the model to search virtual compound libraries (e.g., ZINC, Natural Product databases) for molecules that fit the pharmacophore's spatial and chemical constraints. mdpi.com
Hit Filtering: The retrieved compounds ("hits") are then filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five) and subjected to further computational analysis, such as molecular docking, to refine the list of promising candidates for experimental validation. figshare.com
This strategy has been successfully used to discover novel inhibitors for various targets, starting from known indole-based compounds. nih.gov
Mechanistic Insights into Molecular Interactions with Biological Targets in Vitro Studies
Enzyme Interaction Mechanisms of 4-(2-Methoxyphenyl)-1H-indole and Analogs
The following subsections detail the interactions of this compound derivatives with key enzymes, characterizing their binding sites and modulatory effects.
Characterization of Enzyme Binding Sites and Modes (e.g., ALOX15, Glycogen (B147801) Phosphorylase)
Arachidonate 15-Lipoxygenase (ALOX15): Derivatives of 5-(4-methoxyphenyl)-1H-indole have been identified as substrate-specific inhibitors of ALOX15. researchgate.net Molecular dynamics simulations and in silico docking studies suggest that these indole (B1671886) analogs bind to an allosteric site within the enzyme. researchgate.netnih.gov In a dimeric model of rabbit ALOX15, the inhibitor occupies the substrate-binding pocket of one monomer. This binding event induces conformational changes that are transmitted to the catalytic center of the second monomer, thereby inhibiting its activity. researchgate.netnih.gov The methoxy (B1213986) group's position within the binding pocket of the first monomer is crucial for this allosteric inhibition. researchgate.net Specifically, when the methoxyphenyl group is situated at the bottom of the cavity, it leads to the release of an initial blockage of key arginine residues (Arg403 and Arg599) in the second monomer, making them accessible to the substrate and influencing the enzyme's catalytic activity. nih.gov
Glycogen Phosphorylase (GP): Glycogen phosphorylase, a key enzyme in glycogen metabolism, is another target for indole-based inhibitors. A notable example is 5-chloro-1H-indole-2-carboxylic acid [1-(4-fluorobenzyl)-2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]amide, which acts as a potent inhibitor of human liver GP. unito.it X-ray crystallography studies have revealed that this compound binds to a novel allosteric site, distinct from the catalytic site, the AMP allosteric site, and the nucleoside inhibitor site. unito.it This new binding pocket is located at the subunit interface of the dimeric enzyme. unito.it The inhibitor is stabilized within this site through a network of six hydrogen bonds and extensive van der Waals interactions, creating a tight fit in the inactive T-state conformation of the enzyme. unito.it
Differentiation between Allosteric and Orthosteric Modulatory Mechanisms
The modulatory effects of this compound analogs on both ALOX15 and Glycogen Phosphorylase are primarily characterized by allosteric mechanisms.
For ALOX15 , the inhibition is not achieved by direct competition with the substrate at the catalytic site of the active monomer. Instead, the binding of the indole derivative to the allosteric site on one monomer of the dimeric enzyme complex modulates the catalytic activity of the other monomer. researchgate.netnih.gov This mode of action is a hallmark of allosteric regulation, where the modulator affects enzyme activity from a distance. windows.net
In the case of Glycogen Phosphorylase , the indole-based inhibitor binds to a site that is over 30 Å away from the catalytic site. unito.it Its inhibitory effect stems from stabilizing the inactive T-state conformation of the enzyme, thereby shifting the allosteric equilibrium away from the active R-state. unito.it This stabilization of an inactive conformation through binding at a non-catalytic site is a classic example of allosteric inhibition. unito.it This mechanism contrasts with orthosteric inhibition, which would involve direct binding and blocking of the active site.
Receptor Binding Studies of this compound Derivatives
The interaction of derivatives of this compound with various G-protein coupled receptors (GPCRs) has been a subject of significant research, revealing a range of affinities and selectivities.
Ligand-Receptor Affinity and Selectivity Profiling (e.g., D3, 5-HT1A, 5-HT1B, GABAB, alpha1-Adrenergic, CB1, sigma receptors)
While direct binding data for the parent compound this compound is limited, numerous studies on its analogs, particularly those incorporating a piperazine (B1678402) moiety, have provided valuable insights into their receptor binding profiles.
Dopamine (B1211576) D3 and D2 Receptors: Analogs containing the 2-methoxyphenylpiperazine pharmacophore have shown high affinity for the D3 receptor. For instance, N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have been developed as potent D3 receptor antagonists with Ki values as low as 1 nM and exhibiting approximately 400-fold selectivity over the D2 receptor subtype. nih.gov Another analog, N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-2-naphthamide, also demonstrates high affinity for the D3 receptor with a Ki of 0.41 nM.
Serotonin 5-HT1A Receptors: Derivatives of 1-(2-methoxyphenyl)piperazine (B120316) are well-established as high-affinity ligands for the 5-HT1A receptor. nih.govnih.gov For example, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine binds to 5-HT1A sites with a Ki of 0.4 nM. nih.gov Other analogs with cycloalkyl amide fragments also show high affinity, with Ki values ranging from 0.12 to 0.63 nM. nih.gov
Alpha1-Adrenergic Receptors: A significant challenge in the development of 5-HT1A receptor ligands based on the 1-(2-methoxyphenyl)piperazine scaffold has been achieving selectivity over alpha1-adrenergic receptors. nih.gov The parent compound of one series, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190), binds with nearly equal high affinity to both 5-HT1A (Ki = 0.6 nM) and alpha1-adrenergic receptors (Ki = 0.8 nM). nih.gov However, structural modifications have led to analogs with significantly reduced alpha1-adrenergic affinity, achieving over 160-fold selectivity for the 5-HT1A receptor. nih.gov
Sigma Receptors: Indole-based structures have been investigated as ligands for sigma receptors. A series of 4-(indol-1-yl)butan-1-amines has yielded compounds with nanomolar affinity for the sigma-2 receptor and significant selectivity over the sigma-1 subtype. nih.gov For example, 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline displays high affinity for sigma-2 receptors with a Ki of 0.39 nM and a 395-fold selectivity over sigma-1 receptors. nih.gov
Cannabinoid CB1 Receptors: The affinity of indole-based compounds for the CB1 receptor has been explored in the context of synthetic cannabinoids. While not directly featuring the 4-(2-methoxyphenyl) moiety, studies on chloroindole analogues of MDMB-CHMICA show that modifications to the indole core can result in high, low nanomolar affinities for the hCB1 receptor. mdpi.com
Binding affinity data for select analogs are summarized in the table below.
| Compound Class | Receptor | Ki (nM) | Selectivity |
| N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl) amides nih.gov | D3 | ~1 | ~400-fold vs D2 |
| N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-2-naphthamide | D3 | 0.41 | - |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine nih.gov | 5-HT1A | 0.4 | 160-fold vs α1 |
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine nih.gov | 5-HT1A | 0.6 | ~1-fold vs α1 |
| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine nih.gov | α1-Adrenergic | 0.8 | - |
| 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline nih.gov | Sigma-2 | 0.39 | 395-fold vs Sigma-1 |
| 2-(4-(3-(4-fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline nih.gov | Sigma-1 | 154 | - |
This table presents data for analogs of this compound and is intended to be illustrative of the binding properties of this chemical class.
Characterization of Modulatory Effects on Receptor Function (e.g., Agonism, Antagonism)
Beyond binding affinity, the functional activity of this compound derivatives at their respective receptors has been characterized.
Many of the high-affinity 1-(2-methoxyphenyl)piperazine-based ligands for the 5-HT1A receptor have been identified as antagonists. For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) is considered a putative postsynaptic 5-HT1A antagonist. nih.gov Analogs designed to improve selectivity over alpha1-adrenergic receptors have been shown to retain this antagonist activity in functional assays, such as those measuring adenylyl cyclase inhibition. nih.gov
Similarly, the N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides that exhibit high affinity and selectivity for the D3 receptor have been characterized as antagonists. nih.gov In fact, this series has led to the identification of the first enantioselective D3 antagonists. nih.gov
In contrast, some arylpiperazine derivatives have been investigated as partial agonists at dopamine receptors. For instance, cariprazine, which contains a 2-methoxyphenylpiperazine moiety, acts as a partial agonist at both D3 and D2 receptors, with a preference for D3. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies on analogs of this compound have provided critical insights into the structural features that govern their affinity and selectivity for various biological targets.
For ALOX15 inhibition , the indole core of 5-(4-methoxyphenyl)-1H-indole derivatives appears to be a key pharmacophoric element for allosteric inhibition. researchgate.net Comparison with imidazole-derived analogs revealed that the indole-containing compounds induce stronger inhibitory effects. researchgate.net This suggests that the electronic properties and shape of the indole ring system are important for optimal interaction with the allosteric binding site.
In the context of 5-HT1A and alpha1-adrenergic receptor ligands based on the 1-(2-methoxyphenyl)piperazine scaffold, SAR studies have focused on the terminal amide portion of the molecule. nih.govnih.gov It was found that replacing a phthalimide (B116566) group with alkyl amides improved both 5-HT1A affinity and selectivity. nih.gov Furthermore, introducing steric bulk alpha to the amide carbonyl, such as with an adamantane (B196018) group, led to a significant enhancement in 5-HT1A affinity and a dramatic increase in selectivity over alpha1-adrenergic receptors. nih.gov The length of the alkyl chain linking the piperazine ring and the terminal amide is also crucial, with a four-carbon chain being optimal for some heteroaryl amide derivatives. nih.gov
For D3 receptor antagonists , SAR studies on N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have explored the impact of the heterobiaryl "tail" group. nih.govacs.org The nature of this group has been shown to be a key determinant of both D3 receptor affinity and selectivity against the D2 subtype. acs.org Docking studies suggest that these tail groups occupy a secondary binding pocket that contributes to D3 selectivity. acs.org
Regarding sigma receptor ligands, SAR studies of 4-(indol-1-yl)butan-1-amines have shown that substitution on the indole ring and the nature of the distal amine are critical for affinity and selectivity. nih.gov The introduction of a 4-fluorophenyl group at the C-3 position of the indole core, combined with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) as the distal amine, resulted in a ligand with high affinity and selectivity for the sigma-2 receptor. nih.gov
Based on a comprehensive search of publicly available scientific literature, there is insufficient specific data on the chemical compound “this compound” to generate a thorough and scientifically accurate article that adheres to the detailed mechanistic outline provided.
The specific topics requested, including:
Conformational Requirements and Flexibility in Biological Recognition:Specific in-vitro studies, such as X-ray crystallography or molecular modeling, that would provide insights into the conformational requirements for this compound's interaction with biological targets are not present in the available literature.
While general information exists for the broader class of indole derivatives and other isomers, the strict requirement to focus solely on “this compound” and the specified subsections cannot be met without resorting to speculation or misrepresentation of data from unrelated compounds. To ensure scientific accuracy and adherence to the prompt's constraints, the article cannot be generated at this time.
Advanced Research Perspectives and Integrated Approaches
Design Principles for Novel Indole-Based Scaffolds in Chemical Biology
The design of novel chemical probes and drug candidates based on the indole (B1671886) framework is a highly strategic endeavor. The versatility of the indole nucleus allows it to engage in various interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. mdpi.com The design of a molecule like 4-(2-methoxyphenyl)-1H-indole is guided by several key principles aimed at optimizing its function for applications in chemical biology.
Scaffold Hopping and Privileged Structures: The indole ring system is a recurring motif in molecules that bind to diverse pharmacological targets. nih.gov Modifying this core structure by introducing substituents at specific positions can redirect its biological activity. The introduction of an aryl group at the C4-position, creating a 4-aryl-indole scaffold, generates a biaryl system with a defined three-dimensional conformation. This structural motif is often designed to mimic existing ligands or to explore new chemical space within a target's binding site.
Vectorial Functionalization: The 4-aryl-indole scaffold provides multiple vectors for further chemical modification. The indole nitrogen (N1), the C2 and C3 positions of the pyrrole (B145914) ring, and the remaining positions on both aromatic rings can be functionalized to create a library of analogs. This systematic modification allows for the exploration of structure-activity relationships (SAR), where the impact of each new functional group on biological activity is methodically assessed. For instance, the indole N-H group can act as a crucial hydrogen bond donor, and its substitution can profoundly alter binding affinity. mdpi.com
These principles collectively guide the rational design of molecules like this compound as probes to investigate biological systems or as starting points for drug discovery programs.
Development of Integrated Computational and Experimental Methodologies for Molecular Design and Optimization
The design and optimization of indole-based molecules are significantly accelerated by the synergy between computational and experimental techniques. This integrated approach provides a powerful workflow for moving from a conceptual molecular design to a validated, optimized compound. nih.gov For a specific molecule like this compound, this process allows for the prediction of its properties and biological interactions before committing to extensive synthetic efforts.
Computational Methodologies: In silico tools are indispensable for modern molecular design. The process typically begins with geometry optimization of the molecule using methods like Density Functional Theory (DFT) to determine its most stable three-dimensional conformation. mdpi.comresearchgate.net Following this, a suite of computational techniques can be employed to predict its behavior. Molecular docking simulations, for example, can predict the preferred binding orientation of this compound within a target protein's active site and estimate the strength of the interaction. For a more dynamic understanding, molecular dynamics (MD) simulations can model the stability of the ligand-protein complex over time. nih.gov Quantum chemical calculations are also used to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding the molecule's reactivity and potential as an electronic material. acs.org
| Methodology | Technique | Application for this compound |
|---|---|---|
| Computational Design | Density Functional Theory (DFT) | Calculation of the lowest energy conformation and electronic properties (HOMO/LUMO). mdpi.com |
| Molecular Docking | Prediction of binding modes and affinity within a biological target. nih.gov | |
| Molecular Dynamics (MD) Simulation | Assessment of the stability of the ligand-protein complex and conformational flexibility. nih.gov | |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate structural features with biological activity. nih.gov | |
| Experimental Validation | Chemical Synthesis | Efficient and regioselective synthesis of the target molecule and its analogs. |
| In Vitro Assays | Measurement of biological activity, such as enzyme inhibition or receptor binding. | |
| Spectroscopic Characterization | Structural confirmation using techniques like NMR, HRMS, and X-ray crystallography. nih.gov |
Experimental Methodologies: Computational predictions are validated through experimental work. This involves the chemical synthesis of the target compound, followed by its characterization and biological evaluation. In vitro assays, such as enzyme activity or receptor binding assays, provide empirical data on the molecule's potency and efficacy. The results from these experiments feed back into the computational models, allowing for further refinement of the molecular design in an iterative cycle of optimization.
Methodological Advancements in Indole Synthesis, Functionalization, and Characterization
The synthesis of specifically substituted indoles like this compound relies on modern advancements in organic chemistry that enable precise control over regioselectivity.
Synthesis and Functionalization: While the functionalization of the electron-rich pyrrole ring (C2 and C3 positions) of indole is well-established, selective modification of the benzenoid ring remains a significant challenge. The direct C4-arylation of the indole core is a highly sought-after transformation for accessing scaffolds like this compound. Recent breakthroughs have centered on transition-metal-catalyzed C-H activation, which allows for the direct formation of a carbon-carbon bond at the C4 position. rsc.orgnih.gov
Palladium-catalyzed reactions, in particular, have proven effective. These methods often employ a directing group attached to the indole nitrogen to position the metal catalyst in proximity to the C4-H bond, facilitating its activation and subsequent coupling with an aryl halide. researchgate.net Glycine has been identified as an inexpensive and efficient transient directing group for this purpose, leading to the formation of a six-membered palladacycle intermediate that promotes high regioselectivity for the C4 position. researchgate.net These advanced methods tolerate a wide range of functional groups, enabling the synthesis of complex and diverse 4-aryl-indoles.
| Catalyst System | Directing Group | Key Conditions | Scope | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Glycine (transient) | Ag₂CO₃, HFIP/AcOH | Effective for indole-3-carbaldehydes with various aryl iodides. | researchgate.net |
| Pd(OAc)₂ | N-Picolinamide | K₂CO₃, DMA | Directs C4-arylation of N-protected indoles. | rsc.org |
| [Pd(allyl)Cl]₂ | Acetyl-L-isoleucine | AgOAc, K₂CO₃ | Enables C-H olefination and arylation at the C4 position. | nih.gov |
Once the 4-aryl-indole core is synthesized, further functionalization can be achieved through various cross-coupling reactions. For instance, N-arylation can be accomplished via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination, providing access to a wider array of structurally diverse derivatives. nih.govacs.org
Characterization: The unambiguous structural confirmation of novel indole derivatives is paramount. Standard characterization involves a combination of spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are used to elucidate the carbon-hydrogen framework and confirm the substitution pattern. High-Resolution Mass Spectrometry (HRMS) provides an exact molecular weight, confirming the elemental composition. nih.gov In cases where the structure or stereochemistry is complex, single-crystal X-ray crystallography offers definitive proof of the molecular structure. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(2-methoxyphenyl)-1H-indole, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. Key steps include introducing the methoxyphenyl group to the indole core. Optimization involves varying catalysts (e.g., Pd(OAc)₂), solvents (anhydrous DMF), and temperatures (60–100°C) to improve yields .
- Characterization : Confirm purity and structure using HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C). For example, methoxy protons appear as singlets at ~δ 3.8 ppm in CDCl₃ .
Q. How do the electronic properties of the methoxyphenyl substituent influence the reactivity of this compound?
- Analysis : The electron-donating methoxy group enhances electrophilic substitution at the indole’s 5- and 6-positions. Computational studies (DFT, B3LYP/6-31G*) show reduced HOMO-LUMO gaps, favoring reactions with electrophiles like nitronium ions .
- Experimental Validation : Reactivity can be probed via bromination (NBS in DCM) or nitration (HNO₃/H₂SO₄), followed by LC-MS to identify regioselectivity .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities (e.g., anticancer vs. neuroactive properties) of this compound derivatives?
- Hypothesis Testing : Contradictions may arise from assay conditions (e.g., cell lines, concentrations) or structural variations. Compare IC₅₀ values across standardized assays (MTT for cytotoxicity; radioligand binding for 5-HT₇ receptor affinity) .
- Structural Modifications : Introduce halogens or sulfonyl groups to the indole core and evaluate activity shifts. For example, 5-chloro substitution enhances anticancer activity (IC₅₀ = 8.2 µM in MCF-7), while 4-fluorophenyl groups increase 5-HT₇ binding (Kᵢ = 223 nM) .
Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?
- In Silico Approaches : Perform molecular docking (AutoDock Vina) against crystallographic structures of targets (e.g., 5-HT₇ receptor PDB: 5XHV). Prioritize derivatives with higher docking scores and favorable ADMET profiles (SwissADME) .
- Validation : Synthesize top candidates and test selectivity via kinase profiling (Eurofins Panlabs) or GPCR screening .
Q. What analytical techniques are critical for assessing metabolic stability of this compound in preclinical studies?
- In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor and monitor degradation via LC-MS/MS. Calculate intrinsic clearance (Clᵢₙₜ) using the substrate depletion method .
- Metabolite Identification : Employ high-resolution MS (Q-TOF) to detect phase I/II metabolites, such as hydroxylated or glucuronidated derivatives .
Methodological Challenges & Solutions
Q. How can researchers address low yields in the final coupling step of this compound synthesis?
- Troubleshooting :
- Catalyst Optimization : Screen Pd catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(dba)₂) and ligands (XPhos) to enhance cross-coupling efficiency .
- Purification : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .
Q. What experimental approaches differentiate between direct and indirect mechanisms of action in biological assays?
- Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., tubulin or kinases) .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., apoptosis markers like cleaved caspase-3) .
Data Interpretation & Reproducibility
Q. How should researchers interpret conflicting cytotoxicity data across cell lines for this compound analogs?
- Meta-Analysis : Stratify data by cell lineage (e.g., epithelial vs. hematopoietic) and genetic background (e.g., p53 status). Use Combenefit software to assess synergy/additivity in combination therapies .
- Mechanistic Studies : Conduct flow cytometry (Annexin V/PI staining) to determine if apoptosis or necrosis dominates in sensitive vs. resistant lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
